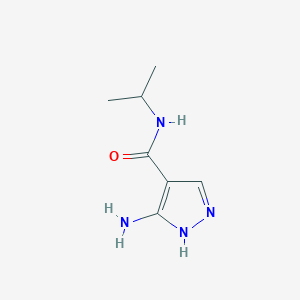

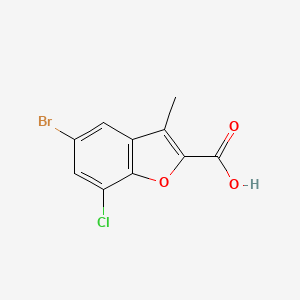

![molecular formula C10H14FNO B1523169 3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol CAS No. 1019116-42-7](/img/structure/B1523169.png)

3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol

Overview

Description

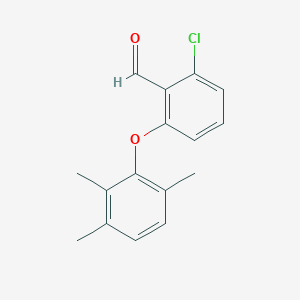

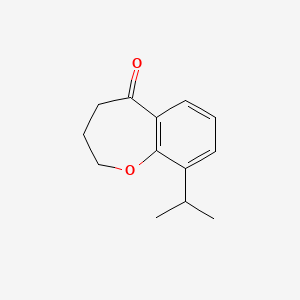

“3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C10H14FNO . It has a molecular weight of 183.22 .

Synthesis Analysis

While specific synthesis methods for “3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol” were not found, it’s worth noting that the synthesis of similar compounds often involves metal-catalyzed reactions . For instance, the synthesis of antidepressant molecules often employs different transition metals, including iron, nickel, and ruthenium, as catalysts .Molecular Structure Analysis

The molecular structure of “3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol” consists of a fluorophenyl group attached to a propyl chain with an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol” include a molecular weight of 183.22 . Other specific properties such as boiling point and density were not found in the search results.Scientific Research Applications

Pharmacokinetics and Metabolism

Research into the pharmacokinetic properties and metabolism of compounds related to 3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol, such as 3-Fluorophenmetrazine (3-FPM), provides insight into their absorption, distribution, metabolism, and excretion (ADME) profiles. A study on 3-FPM, a fluorinated derivative of phenmetrazine, utilized LC-ESI-MS/MS for detection in biological samples, revealing significant data on its pharmacokinetics, including serum concentrations, elimination half-life, and metabolic pathways. This research highlights the potential of such compounds for medical purposes, despite their appearance in drug markets. The study found that 3-FPM is mainly excreted unchanged, with main metabolic reactions being aryl-hydroxylation and N-hydroxylation. The product of oxidative ring opening, closely related to the parent compound, showed a large detection window in various samples, indicating its stability and potential as a pharmacokinetic marker (Grumann et al., 2019).

Fluorescence and Chemical Biology

The exploration of fluorescent amino acids and their derivatives in chemical biology represents another significant application. Fluorescent amino acids serve as vital tools for studying protein structure, dynamics, and interactions within biological systems. Research into the design, synthesis, and application of fluorescent amino acids has led to advancements in optical imaging and non-invasive studies in cells and organisms. These studies contribute to our understanding of complex biological processes at the molecular level, showcasing the versatility of fluorescent amino acids as building blocks for labeling peptides and proteins without disrupting their native properties (Cheng et al., 2020).

Anticancer Research

Organotin(IV) complexes with amino acetate functionalized Schiff base ligands, including derivatives of amino alcohols, have been synthesized and evaluated for their anticancer activities. These complexes have demonstrated significant cytotoxic effects against various human tumor cell lines. The structural characterization and in vitro cytotoxicity studies of these complexes underline their potential as anticancer drugs. Their ability to induce cell death through apoptosis and their interactions with DNA highlight the mechanistic aspects of their anticancer activity, suggesting that modifications to the amino alcohol backbone can influence the therapeutic efficacy of these compounds (Basu Baul et al., 2009).

properties

IUPAC Name |

2-(aminomethyl)-3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUOXVFIDWABFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

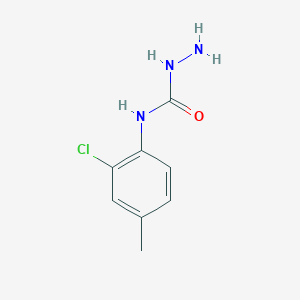

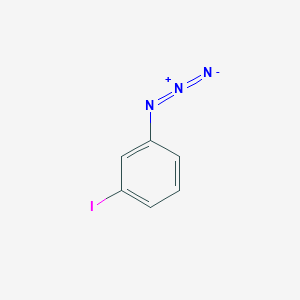

![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)